1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)
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Overview
Description
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a sulfonyl group bridging two isothiocyanatobenzene moieties, each of which is further connected to a phenylpiperazine unit. The presence of multiple functional groups within this molecule makes it a versatile candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of 1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) typically involves multi-step organic reactions. The general synthetic route includes:
Formation of Isothiocyanatobenzene Derivatives: The initial step involves the preparation of 2-isothiocyanatobenzene derivatives through the reaction of 2-aminobenzene with thiophosgene under controlled conditions.
Sulfonylation: The next step is the introduction of the sulfonyl group. This is achieved by reacting the isothiocyanatobenzene derivatives with a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Coupling with Phenylpiperazine: The final step involves the coupling of the sulfonylbis(isothiocyanatobenzene) intermediate with 4-phenylpiperazine. This step is typically carried out in an organic solvent like dichloromethane, using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the isothiocyanate groups, leading to the formation of sulfonylurea derivatives.
Reduction: Reduction of the isothiocyanate groups can yield amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s ability to interact with biological macromolecules makes it a potential candidate for drug development and biochemical studies.
Medicine: Its structural features allow for the exploration of its pharmacological properties, including potential use as an anticancer or antimicrobial agent.
Industry: The compound can be used in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) involves its interaction with specific molecular targets and pathways. The isothiocyanate groups are known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The sulfonyl group may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) can be compared with other similar compounds, such as:
1,1’-[Sulfonylbis(4-chlorobenzene)]: This compound lacks the isothiocyanate and piperazine groups, making it less reactive in certain chemical reactions.
1,1’-[Sulfonylbis(2-isothiocyanatobenzene)]: This compound lacks the phenylpiperazine units, which may affect its biological activity and applications.
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine): This compound has a methyl group instead of a phenyl group on the piperazine units, which may influence its chemical and biological properties.
The uniqueness of 1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) lies in its combination of functional groups, which provides a versatile platform for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
40939-85-3 |
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Molecular Formula |
C34H32N6O2S3 |
Molecular Weight |
652.9 g/mol |
IUPAC Name |
1-[2-isothiocyanato-4-[3-isothiocyanato-4-(4-phenylpiperazin-1-yl)phenyl]sulfonylphenyl]-4-phenylpiperazine |
InChI |
InChI=1S/C34H32N6O2S3/c41-45(42,29-11-13-33(31(23-29)35-25-43)39-19-15-37(16-20-39)27-7-3-1-4-8-27)30-12-14-34(32(24-30)36-26-44)40-21-17-38(18-22-40)28-9-5-2-6-10-28/h1-14,23-24H,15-22H2 |
InChI Key |
NUXXPIWJFRNSHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)S(=O)(=O)C4=CC(=C(C=C4)N5CCN(CC5)C6=CC=CC=C6)N=C=S)N=C=S |
Origin of Product |
United States |
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